RG7800 tetrahydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

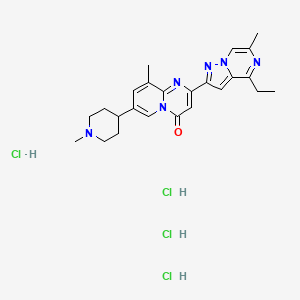

C24H32Cl4N6O |

|---|---|

Poids moléculaire |

562.4 g/mol |

Nom IUPAC |

2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride |

InChI |

InChI=1S/C24H28N6O.4ClH/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17;;;;/h10-14,17H,5-9H2,1-4H3;4*1H |

Clé InChI |

QACYYKLLOFFMDK-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C.Cl.Cl.Cl.Cl |

Origine du produit |

United States |

Foundational & Exploratory

RG7800 Tetrahydrochloride: A Technical Deep Dive into its Mechanism of Action as an SMN2 Splicing Modifier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RG7800 tetrahydrochloride (RO6885247) is an orally bioavailable, small molecule that acts as a selective splicing modifier of the Survival of Motor Neuron 2 (SMN2) gene. Developed to address the underlying molecular pathology of Spinal Muscular Atrophy (SMA), RG7800 aims to increase the production of full-length, functional Survival of Motor Neuron (SMN) protein. SMA is caused by a deficiency of the SMN protein due to the loss or mutation of the SMN1 gene. The nearly identical SMN2 gene can produce some functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, unstable, and non-functional protein. RG7800 modulates this splicing process to favor the inclusion of exon 7, thereby increasing the levels of functional SMN protein. This document provides a comprehensive overview of the core mechanism of action of RG7800, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.

Core Mechanism of Action: SMN2 Splicing Modification

The primary mechanism of action of RG7800 is the correction of the aberrant splicing of SMN2 pre-messenger RNA (pre-mRNA). In healthy individuals, the SMN1 gene produces sufficient levels of the SMN protein, which is crucial for the survival and function of motor neurons. In SMA patients, the absence of a functional SMN1 gene means they rely on the SMN2 gene for SMN protein production. However, a single, critical C-to-T nucleotide transition in exon 7 of SMN2 disrupts an exonic splicing enhancer (ESE) and creates an exonic splicing silencer (ESS). This leads to the exclusion of exon 7 in the majority of SMN2 transcripts, producing a truncated and rapidly degraded SMNΔ7 protein.

RG7800 acts by directly binding to the SMN2 pre-mRNA and modulating the splicing machinery to promote the inclusion of exon 7.[1][2] This results in an increased production of full-length SMN2 mRNA, which is then translated into a stable, functional SMN protein.

Molecular Interactions

RG7800 is understood to bind to at least two specific sites on the SMN2 pre-mRNA, facilitating a conformational change that favors the recognition of exon 7 by the spliceosome:

-

5' Splice Site (5'ss) of Intron 7: RG7800 interacts with the 5'ss at the boundary of exon 7 and intron 7. This interaction is thought to stabilize the binding of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome that recognizes the 5'ss.

-

Exonic Splicing Enhancer 2 (ESE2): RG7800 also binds to an ESE located within exon 7. This binding is believed to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), and promote the binding of positive splicing factors, thereby enhancing the recognition of exon 7.

By engaging with these two sites, RG7800 effectively strengthens the "include" signals for exon 7, overriding the default "exclude" signal caused by the C-to-T mutation.

Caption: RG7800 shifts SMN2 splicing from exon exclusion to inclusion.

Quantitative Data from Clinical and Preclinical Studies

Clinical trials and preclinical studies have demonstrated the ability of RG7800 to increase the production of full-length SMN2 mRNA and functional SMN protein in a dose-dependent manner.[3][4][5] The Phase 1b/2a MOONFISH trial, although terminated early due to preclinical toxicology findings, provided valuable proof-of-concept data in SMA patients.

Table 1: Summary of RG7800 Efficacy Data from the MOONFISH Trial (First Cohort)

| Parameter | Treatment Group (10 mg RG7800, once daily for 12 weeks) | Placebo Group | Reference |

| Change in Full-Length SMN2 mRNA to SMNΔ7 mRNA Ratio (in whole blood) | Up to 3-fold increase from baseline | No significant change | [4] |

| Change in SMN Protein Levels (in whole blood) | Up to 2-fold increase from baseline | No significant change | [2][4] |

Table 2: Dose-Dependent Increase of Full-Length SMN2 mRNA in Healthy Volunteers (Phase 1 Study)

| RG7800 Dose | Mean Fold Increase in Full-Length SMN2 mRNA |

| Ascending Single Doses | Dose-dependent increase observed |

| Multiple Ascending Doses | Sustained, dose-dependent increase |

| (Specific quantitative values from the ascending dose cohorts in healthy volunteers are not readily available in the public domain, but the dose-dependent relationship was a key finding reported.[3][4] |

Downstream Signaling Pathway: Restoration of RhoA/ROCK Pathway Homeostasis

The restoration of functional SMN protein levels by RG7800 is expected to correct various downstream cellular deficits observed in SMA. One of the key pathways implicated in SMA pathogenesis is the RhoA/ROCK signaling cascade, which is crucial for regulating actin dynamics, neurite outgrowth, and synaptic stability.

In SMA, low levels of SMN protein lead to the dysregulation of the RhoA/ROCK pathway.[6][7] Specifically, SMN is known to interact with profilin2a, a key regulator of actin polymerization that is a downstream target of ROCK (Rho-associated coiled-coil containing protein kinase).[6][8] In the absence of sufficient SMN, there is evidence of hyper-phosphorylation of profilin2a, leading to impaired actin dynamics and contributing to the motor neuron defects seen in SMA.[6] By increasing functional SMN protein levels, RG7800 is hypothesized to restore the normal regulation of the RhoA/ROCK pathway, thereby improving neuronal function.

Caption: RG7800 may restore the RhoA/ROCK pathway by increasing SMN protein.

Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of RG7800.

Quantification of SMN2 mRNA Splicing (RT-qPCR)

Objective: To measure the relative levels of full-length SMN2 mRNA (including exon 7) and SMN2Δ7 mRNA (excluding exon 7).

Methodology Outline:

-

RNA Isolation: Total RNA is extracted from whole blood or patient-derived cells (e.g., fibroblasts) using a suitable method, such as TRIzol reagent or a column-based kit. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.[9][10]

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.[9][10]

-

Quantitative PCR (qPCR): Real-time PCR is performed using primers that specifically amplify either the full-length SMN2 transcript (spanning the exon 6-7 junction) or the SMN2Δ7 transcript (spanning the exon 6-8 junction). A housekeeping gene (e.g., GAPDH, PGK1) is also amplified for normalization.[10][11]

-

Data Analysis: The relative expression of full-length SMN2 and SMN2Δ7 is calculated using the ΔΔCt method. The ratio of full-length to Δ7 transcripts is then determined.[9]

Caption: Workflow for quantifying SMN2 mRNA splice variants via RT-qPCR.

Quantification of SMN Protein (ELISA)

Objective: To measure the total amount of SMN protein in biological samples.

Methodology Outline:

-

Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples. Cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.[12][13]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[14]

-

ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a kit specific for human SMN protein.[12][15]

-

Wells of a microplate are pre-coated with a capture antibody against SMN.

-

Cell lysates (containing the SMN protein) and a series of known SMN protein standards are added to the wells.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

-

Data Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of SMN protein in the samples is determined by comparing their absorbance to the standard curve generated from the known SMN protein standards. Results are often normalized to the total protein concentration of the lysate.[12]

Detection of SMN Protein (Western Blot)

Objective: To visualize and semi-quantify the SMN protein in cell lysates.

Methodology Outline:

-

Protein Extraction and Quantification: As described for the ELISA protocol.[14][16]

-

SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the SMN protein.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the band corresponding to the SMN protein provides a measure of its relative abundance. A loading control protein (e.g., β-actin) is also probed to ensure equal protein loading across lanes.[16][17]

Clinical Development and Discontinuation

The clinical development of RG7800 was advanced to the MOONFISH trial, a Phase 1b/2a study in adult and pediatric SMA patients.[18][19] The trial was designed as a multicenter, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800.[18][19] While the initial results were promising, showing a clear proof of mechanism in increasing full-length SMN2 mRNA and SMN protein levels, the trial was placed on clinical hold and subsequently discontinued.[20] This decision was made as a precautionary measure due to an unexpected finding of retinal toxicity in a long-term animal study in cynomolgus monkeys at exposure levels higher than those used in the human trial.[18][20] No similar safety issues were identified in the patients who had received RG7800.[18][20] The insights gained from the RG7800 program were instrumental in the development of a next-generation SMN2 splicing modifier, risdiplam (RG7916), which has since received regulatory approval for the treatment of SMA.

References

- 1. ROCK inhibition as a therapy for spinal muscular atrophy: understanding the repercussions on multiple cellular targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. smanewstoday.com [smanewstoday.com]

- 4. Phase 2 Data from Spinal Muscular Atrophy Program Presented at the 20th International Annual Congress of the World Muscle Society | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 5. Phase 2 Data from Spinal Muscular Atrophy Program Presented at the 20th International Annual Congress of the World Muscle Society | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 6. The spinal muscular atrophy disease protein SMN is linked to the Rho-kinase pathway via profilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical validation of a multiplex real-time assay to quantify SMN mRNA in patients with SMA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. treat-nmd.org [treat-nmd.org]

- 13. content.abcam.com [content.abcam.com]

- 14. treat-nmd.org [treat-nmd.org]

- 15. smafoundation.org [smafoundation.org]

- 16. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. curesma.org [curesma.org]

- 20. curesma.org [curesma.org]

RG7800: A Technical Overview of an SMN2 Splicing Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein.[1] This deficiency is primarily caused by mutations or deletions in the SMN1 gene.[1] A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide alteration leads to the predominant exclusion of exon 7 during pre-mRNA splicing.[1] This results in a truncated, unstable protein (SMNΔ7) and consequently, low levels of full-length, functional SMN protein.[1] RG7800 (RO6885247) emerged as an orally available, small molecule designed to selectively modify the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of functional SMN protein.[1][2] Although its clinical development was halted due to off-target retinal toxicity observed in long-term animal studies, the study of RG7800 provided critical proof-of-concept for this therapeutic strategy and paved the way for the development of its successor, risdiplam.[3][4] This guide provides an in-depth technical overview of the function and preclinical and clinical evaluation of RG7800.

Core Mechanism of Action: SMN2 Splicing Modification

RG7800 functions by binding to the SMN2 pre-mRNA and modulating the splicing process to favor the inclusion of exon 7. The prevailing model for this class of molecules suggests a dual-binding mechanism. The compound is believed to interact with two key sites on the SMN2 transcript: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) at the junction of exon 7 and intron 7. This interaction is thought to stabilize the binding of the U1 small nuclear ribonucleoprotein (snRNP) complex to the weak 5' splice site of SMN2, a crucial step for the recognition and inclusion of exon 7 by the spliceosome. By promoting the formation of a productive splicing complex, RG7800 effectively corrects the inherent splicing defect of SMN2, leading to an increased proportion of full-length SMN2 mRNA transcripts that can be translated into functional SMN protein.

Quantitative Data Summary

The efficacy of RG7800 in increasing SMN protein levels was demonstrated in both preclinical animal models and human clinical trials.

Preclinical Data in SMA Mouse Models

RG7800 and its analogs were evaluated in mouse models of SMA, where they demonstrated a dose-dependent increase in SMN protein levels.[1]

| Animal Model | Compound | Dose (mg/kg/day) | Tissue | SMN Protein Increase (Fold change vs. vehicle) | Reference |

| SMNΔ7 Mice | RG7800 analog | 1 | Quadriceps | ~1.5 | [1] |

| SMNΔ7 Mice | RG7800 analog | 3 | Quadriceps | ~2.0 | [1] |

| SMNΔ7 Mice | RG7800 analog | 10 | Quadriceps | ~2.5 | [1] |

| C/C-allele SMA Mice | RG7800 | 10 | Blood | ~2-fold | [4] |

| C/C-allele SMA Mice | RG7800 | 10 | Brain | ~1.5-fold | [4] |

| C/C-allele SMA Mice | RG7800 | 10 | Muscle | ~2-fold | [4] |

Clinical Trial Data (MOONFISH Study)

In the Phase 2 MOONFISH trial, RG7800 was administered to patients with Type 2 and 3 SMA. The study provided the first in-human proof of mechanism for an oral SMN2 splicing modifier.[5]

| Trial Phase | Patient Population | Dose | Duration | Outcome Measure | Result | Reference |

| Phase 2 (MOONFISH) | Type 2 & 3 SMA | 10 mg once daily | 12 weeks | SMN Protein in Whole Blood | Up to 2-fold increase from baseline | [5][6] |

| Phase 2 (MOONFISH) | Type 2 & 3 SMA | 10 mg once daily | 12 weeks | Ratio of Full-Length SMN2 mRNA to SMN2Δ7 mRNA in Whole Blood | Up to 3-fold increase from baseline | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of RG7800.

High-Throughput Screening for SMN2 Splicing Modulators

The discovery of the chemical class to which RG7800 belongs originated from a high-throughput screening (HTS) campaign designed to identify small molecules that promote the inclusion of exon 7 in SMN2 pre-mRNA.

Principle: A cell-based reporter assay was used where the inclusion of SMN2 exon 7 resulted in the in-frame expression of a reporter gene (e.g., luciferase). Compounds that increased the reporter signal were identified as potential hits.

Methodology:

-

Cell Line: A motor neuron cell line (NSC34) was engineered to stably express an SMN2 minigene reporter construct.[7]

-

Reporter Construct: The minigene contained a portion of the SMN2 gene, including exons and introns surrounding exon 7, fused to a luciferase reporter gene. The luciferase coding sequence was only in-frame when exon 7 was included in the final mRNA transcript.[6]

-

Screening: A large compound library was screened in a 384-well plate format. The engineered cells were treated with individual compounds.[7]

-

Readout: After an incubation period, the luciferase activity was measured. An increase in luminescence indicated that the compound promoted the inclusion of exon 7.

-

Hit Confirmation: Positive hits were confirmed for dose-dependent activity and their effect on endogenous SMN2 splicing was validated using RT-qPCR.

Quantification of SMN mRNA Splicing by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to quantify the relative amounts of full-length (FL-SMN) and exon 7-deleted (Δ7-SMN) SMN2 transcripts.

Principle: RNA is first reverse-transcribed into cDNA. Then, specific primers are used to amplify the different splice variants. The amount of amplified product is measured in real-time using a fluorescent dye or probes.

Methodology:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR:

-

Primers: Specific primers are designed to amplify either the full-length transcript (spanning the exon 6-7 junction) or the Δ7 transcript (spanning the exon 6-8 junction). Alternatively, primers flanking exon 7 can be used, and the products are distinguished by size.

-

Reaction Mix: The qPCR reaction mixture typically contains cDNA template, forward and reverse primers, a DNA polymerase, and a fluorescent detection dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).

-

Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative abundance of each transcript. The ratio of FL-SMN to Δ7-SMN can then be calculated, often normalized to a housekeeping gene.

Quantification of SMN Protein by ELISA

An enzyme-linked immunosorbent assay (ELISA) was developed to provide a quantitative measure of SMN protein levels in various biological samples.

Principle: This is a sandwich ELISA where a capture antibody specific for the SMN protein is coated onto a microplate. The sample is added, and the SMN protein is captured. A second, detection antibody (also specific for SMN but binding to a different epitope) is added, followed by an enzyme-conjugated secondary antibody. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of SMN protein.

Methodology:

-

Plate Coating: Microplate wells are coated with a capture anti-SMN monoclonal antibody (e.g., clone 2B1) and incubated overnight.[8]

-

Blocking: The remaining protein-binding sites on the wells are blocked using a blocking buffer (e.g., 1% BSA in PBS).[8]

-

Sample and Standard Incubation: Cell or tissue lysates, or blood samples, are added to the wells along with a standard curve of recombinant human SMN protein of known concentrations.[8] The plate is incubated to allow the SMN protein to bind to the capture antibody.

-

Detection Antibody Incubation: After washing, a biotinylated anti-SMN detection antibody is added to the wells and incubated.

-

Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

-

Substrate Addition and Signal Detection: A substrate for HRP is added, and the resulting signal is measured using a plate reader.

-

Quantification: The concentration of SMN protein in the samples is determined by interpolating the signal from the standard curve.

SMN-Related Signaling Pathways

While the primary function of RG7800 is to increase SMN protein levels, it's important for researchers to understand the broader context of SMN protein function. SMN is involved in various cellular processes, and its deficiency impacts several signaling pathways. For instance, low levels of SMN have been linked to the activation of the RhoA/ROCK pathway, which is involved in cytoskeletal dynamics and has been implicated in the neurodegeneration seen in SMA.[9] Additionally, the JNK signaling pathway has been identified as a mediator of neurodegeneration in the context of SMN deficiency.[5] Restoring SMN levels through splicing modification is expected to ameliorate the dysregulation of these and other downstream pathways.

References

- 1. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Motor neuron disease. SMN2 splicin ... | Article | H1 Connect [archive.connect.h1.co]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RG7800: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7800 was a pioneering, orally available small molecule developed for the treatment of Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disease. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of RG7800, also known as RO6885247. The development of RG7800 was a collaborative effort by PTC Therapeutics, Roche, and the SMA Foundation.[1][2] Although its development was ultimately halted, the story of RG7800 provides valuable insights into the development of SMN2 splicing modifiers, a class of therapeutics that has since seen clinical success.

Spinal Muscular Atrophy is caused by mutations or deletion of the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein.[3][4] A nearly identical gene, SMN2, can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, unstable protein.[3][4] RG7800 was designed as an SMN2 splicing modifier to increase the inclusion of exon 7 in the SMN2 mRNA transcript, thereby boosting the production of full-length, functional SMN protein.[3][4]

Mechanism of Action: Modulating SMN2 Splicing

RG7800 belongs to the pyridopyrimidinone class of compounds and functions by directly interacting with the SMN2 pre-messenger RNA (pre-mRNA).[5] This interaction facilitates the inclusion of exon 7 during the splicing process, leading to an increased production of full-length SMN2 mRNA and, consequently, functional SMN protein.[5][6]

The key to this mechanism lies in the correction of a splicing defect in SMN2. A single nucleotide difference between SMN1 and SMN2 in exon 7 disrupts an exonic splicing enhancer (ESE) and creates an exonic splicing silencer (ESS). This leads to the exclusion of exon 7 in the majority of SMN2 transcripts. RG7800 is believed to bind to a specific region of the SMN2 pre-mRNA, promoting a conformational change that favors the recruitment of splicing factors that promote exon 7 inclusion, such as FUBP1 and KHSRP.

Preclinical Development

RG7800 underwent extensive preclinical evaluation in various cellular and animal models of SMA. These studies demonstrated the compound's ability to increase SMN protein levels in a dose-dependent manner and improve disease-related phenotypes.

In Vitro Studies

Initial high-throughput screening identified the pyridopyrimidinone scaffold as a potent modulator of SMN2 splicing. Subsequent lead optimization led to the selection of RG7800 based on its favorable potency, selectivity, and pharmacokinetic properties.[5]

In Vivo Studies in SMA Mouse Models

RG7800 was tested in mouse models of SMA, where it demonstrated the ability to cross the blood-brain barrier and increase SMN protein levels in the central nervous system (CNS) and peripheral tissues.[7] Oral administration of RG7800 to a severe SMA mouse model resulted in a dose-dependent increase in SMN protein levels.[7]

Table 1: Preclinical Efficacy of RG7800 in a Severe SMA Mouse Model

| Treatment Group | Dose (mg/kg/day) | Mean Increase in SMN Protein in Spinal Cord (Fold Change vs. Vehicle) |

| Vehicle | - | 1.0 |

| RG7800 | 1 | Data not available |

| RG7800 | 3 | Data not available |

| RG7800 | 10 | Data not available |

Note: Specific quantitative data with statistical measures were not available in the reviewed literature. The results were reported as a "dose-dependent increase."[7]

Clinical Development

The promising preclinical data supported the advancement of RG7800 into clinical trials in both healthy volunteers and SMA patients.

Phase 1 Study in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study was conducted in 48 healthy adult volunteers.[8] The study demonstrated that RG7800 was safe and well-tolerated at the doses tested.[9] Importantly, it showed a dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA in the blood, providing proof of mechanism in humans.[9]

Table 2: Pharmacodynamic Effects of RG7800 in Healthy Volunteers (Phase 1)

| Dose Group | Mean Fold Change in Full-Length SMN2 mRNA/SMN2Δ7 mRNA Ratio |

| Placebo | Baseline |

| Ascending Doses of RG7800 | Dose-dependent increase |

Note: Specific quantitative data for each dose cohort were not publicly available.[8]

MOONFISH Trial in SMA Patients

Following the positive results in healthy volunteers, the MOONFISH trial (NCT02240355), a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study, was initiated in adult and pediatric patients with SMA Type 1, 2, and 3.[2][10] The primary objectives were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800 over 12 weeks of treatment.[10]

Results from the first cohort of the MOONFISH trial showed that oral administration of RG7800 led to an up to two-fold increase in SMN protein levels in the blood of SMA patients.[4][11]

Table 3: SMN Protein Levels in SMA Patients Treated with RG7800 (MOONFISH Trial - First Cohort)

| Treatment Group | N | Mean Fold Increase in Blood SMN Protein (vs. Baseline) |

| RG7800 | Data not available | Up to 2-fold |

| Placebo | Data not available | No significant change |

Note: Detailed quantitative data from the MOONFISH trial have not been fully published.[11]

Discontinuation of Clinical Development

Despite the promising early clinical data, the development of RG7800 was placed on clinical hold and subsequently discontinued in 2015.[10] This decision was made as a precautionary measure due to an unexpected finding of retinal toxicity in a long-term toxicology study in monkeys.[10] It is important to note that no similar safety concerns were identified in the patients who had received RG7800 in the clinical trials.[10]

The experience with RG7800 highlighted the importance of long-term toxicology studies and informed the development of a successor molecule, risdiplam (RG7916). Risdiplam, which has an improved safety profile, has since been successfully developed and approved for the treatment of SMA.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the RG7800 development program are not publicly available. However, the following sections describe the general methodologies employed for the key experiments.

Quantification of SMN Protein Levels (Electrochemiluminescence Immunoassay)

The measurement of SMN protein levels in blood and tissue samples was likely performed using a sensitive electrochemiluminescence (ECL) immunoassay.

Principle: This is a highly sensitive sandwich immunoassay. A capture antibody specific for the SMN protein is coated onto an electrode. The sample containing the SMN protein is added, and the SMN protein binds to the capture antibody. A detection antibody, also specific for SMN and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is then added, forming a "sandwich." When a voltage is applied to the electrode, the tag emits light, and the intensity of the light is proportional to the amount of SMN protein in the sample.

General Procedure:

-

Plate Coating: Coat microplates with a capture anti-SMN monoclonal antibody.

-

Blocking: Block non-specific binding sites on the plate.

-

Sample Incubation: Add standards, controls, and unknown samples (e.g., whole blood lysates) to the wells and incubate to allow SMN protein to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound components.

-

Detection Antibody Incubation: Add a detection anti-SMN antibody labeled with an ECL tag and incubate.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Reading: Add a read buffer and measure the ECL signal using a specialized plate reader.

-

Quantification: Determine the concentration of SMN protein in the samples by comparing their ECL signals to a standard curve generated from known concentrations of recombinant SMN protein.

Quantification of Full-Length and Δ7 SMN2 mRNA (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was used to measure the levels of full-length and exon 7-deleted (SMN2Δ7) mRNA.

Principle: This method involves two main steps: 1) reverse transcription of RNA into complementary DNA (cDNA), and 2) quantitative PCR (qPCR) to amplify and quantify the specific cDNA targets. By using primers that span the exon 6-exon 8 junction (for full-length SMN2) and the exon 6-exon 8 junction in the absence of exon 7 (for SMN2Δ7), the relative abundance of each transcript can be determined.

General Procedure:

-

RNA Extraction: Isolate total RNA from whole blood or other tissues using a suitable RNA extraction kit.

-

RNA Quantification and Quality Control: Assess the concentration and purity of the extracted RNA.

-

Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using specific primers and probes for full-length SMN2 and SMN2Δ7. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for normalization.

-

Full-length SMN2 primers: Forward primer in exon 6 and reverse primer in exon 8.

-

SMN2Δ7 primers: A forward primer in exon 6 and a reverse primer spanning the exon 6-exon 8 junction.

-

-

Data Analysis: Calculate the relative expression levels of full-length SMN2 and SMN2Δ7 mRNA using the comparative Cq (ΔΔCq) method or a standard curve method, normalized to the expression of the housekeeping gene.

Conclusion

RG7800 was a significant step forward in the development of small molecule therapies for Spinal Muscular Atrophy. It successfully demonstrated the principle that an orally administered small molecule could modulate SMN2 splicing and increase SMN protein levels in individuals with SMA. Although its clinical development was halted due to safety concerns in long-term animal studies, the knowledge gained from the RG7800 program was instrumental in the rapid development and subsequent approval of risdiplam, providing a much-needed therapeutic option for the SMA community. The story of RG7800 serves as a valuable case study in drug discovery and development, highlighting both the potential of targeted molecular therapies and the critical importance of thorough preclinical safety evaluation.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Splicing and the SMN2 ‘Back-Up’ Gene – SMAUK [smauk.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. smanewstoday.com [smanewstoday.com]

- 9. researchgate.net [researchgate.net]

- 10. curesma.org [curesma.org]

- 11. researchgate.net [researchgate.net]

RG7800 Tetrahydrochloride: A Technical Overview of a Former Investigational SMN2 Splicing Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7800 tetrahydrochloride, also known as RO6885247, is a small molecule that was under investigation as an oral therapeutic for Spinal Muscular Atrophy (SMA). Developed through a collaboration between PTC Therapeutics, Roche, and the SMA Foundation, RG7800 functions as a survival of motor neuron 2 (SMN2) splicing modifier.[1][2] Its primary mechanism of action is to promote the inclusion of exon 7 in the messenger RNA (mRNA) transcribed from the SMN2 gene, thereby increasing the production of full-length, functional Survival of Motor Neuron (SMN) protein.[1][3] While showing promise in early clinical trials, its development was ultimately halted due to safety concerns arising from long-term preclinical studies.[4][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available experimental data for this compound.

Chemical Structure and Properties

This compound is the hydrochloride salt form of the active compound RG7800. Its chemical identity is well-characterized, and its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride |

| Molecular Formula | C₂₄H₃₂Cl₄N₆O |

| Molecular Weight | 562.4 g/mol |

| InChI | InChI=1S/C24H28N6O.4ClH/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17;;;;/h10-14,17H,5-9H2,1-4H3;4*1H |

| InChIKey | QACYYKLLOFFMDK-UHFFFAOYSA-N |

| SMILES | CCC1=C2N(C=C(N=C1)C)N=C(C=C2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(C)CC5.Cl.Cl.Cl.Cl |

| Synonyms | RO6885247 |

Mechanism of Action: SMN2 Splicing Modification

Spinal Muscular Atrophy is caused by mutations or deletions in the SMN1 gene, leading to insufficient levels of the SMN protein, which is critical for the survival of motor neurons.[3] A nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of exon 7 from its mRNA.[3]

RG7800 and its analogs act as SMN2 splicing modifiers by directly binding to the SMN2 pre-mRNA.[6][7] This binding event is believed to occur at or near the 5' splice site of exon 7, stabilizing the spliceosome complex and promoting the inclusion of exon 7 into the final mRNA transcript.[7] This corrected splicing leads to the production of full-length and functional SMN protein.

Preclinical and Clinical Studies

RG7800 underwent preclinical evaluation in animal models of SMA and progressed to Phase 1 clinical trials in healthy volunteers and SMA patients.

Preclinical Evaluation in SMA Mouse Models

Studies in the C/C-allele mouse model of SMA demonstrated that oral administration of RG7800 led to a dose-dependent increase in SMN protein levels in various tissues, including the brain and quadriceps.[8]

Table 1: Effect of RG7800 on SMN Protein Levels in C/C-allele Mice

| Treatment Group (10 mg/kg) | Duration of Dosing | Brain SMN Protein Increase (vs. Vehicle) | Blood SMN Protein Increase (vs. Vehicle) |

| RG7800 | 5 days | ~150% | ~125% |

| RG7800 | 10 days | ~200% | ~175% |

| RG7800 | 15 days | ~225% | ~200% |

| RG7800 | 28 days | ~250% | ~225% |

Note: Data are estimations based on graphical representations from published studies and are intended for illustrative purposes.[8]

Clinical Trial: MOONFISH (NCT02240355)

The MOONFISH study was a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800 in adult and pediatric patients with SMA.[5]

The trial demonstrated that oral administration of RG7800 was generally well-tolerated in the short term and resulted in a dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7.[2] In SMA patients, treatment with RG7800 for 12 weeks led to an up to two-fold increase in blood SMN protein levels.[1][3]

Despite these promising initial results, the MOONFISH trial was suspended and eventually terminated due to an unexpected safety finding of retinal toxicity in a long-term animal study in monkeys.[4][5] This adverse effect was observed at RG7800 concentrations higher than those tested in human subjects, and no similar safety issues were identified in the patients who had received the drug.[4]

Experimental Protocols

While the specific, detailed protocols from the proprietary studies by Roche and PTC Therapeutics are not publicly available, this section outlines the general methodologies for key experiments used to evaluate compounds like RG7800.

Quantification of SMN mRNA Levels by RT-qPCR

This method is used to measure the relative abundance of full-length SMN2 mRNA (including exon 7) and SMN2 mRNA lacking exon 7 (Δ7).

Workflow:

Protocol Outline:

-

RNA Isolation: Total RNA is extracted from whole blood or homogenized tissue samples using a suitable commercially available kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers designed to amplify either the full-length SMN2 transcript or the Δ7 transcript. A reference gene is also amplified for normalization.

-

Data Analysis: The relative expression levels of full-length and Δ7 SMN2 mRNA are calculated using the comparative Ct (ΔΔCt) method.

Quantification of SMN Protein Levels by Western Blot

Western blotting is a standard technique to detect and quantify the amount of SMN protein in cell or tissue lysates.

Protocol Outline:

-

Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) is used for normalization.

Conclusion

This compound was a pioneering small molecule designed to correct the underlying genetic defect in Spinal Muscular Atrophy by modulating the splicing of SMN2 mRNA. Preclinical and early clinical studies demonstrated its ability to increase the production of functional SMN protein. However, the emergence of a long-term safety signal in animal models led to the discontinuation of its clinical development. The research and insights gained from the RG7800 program have been invaluable, paving the way for the development of next-generation SMN2 splicing modifiers, such as Risdiplam (RG7916), which has since received regulatory approval for the treatment of SMA. The story of RG7800 highlights both the potential of targeted genetic therapies and the critical importance of long-term safety evaluations in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. curesma.org [curesma.org]

- 3. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Olesoxime (RG7800) for Spinal Muscular Atrophy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of olesoxime (formerly known as RG7800 or TRO19622), a neuroprotective compound investigated for the treatment of Spinal Muscular Atrophy (SMA). The document details its mechanism of action, summarizes preclinical and clinical data, outlines experimental protocols, and explains the rationale behind the discontinuation of its development.

Introduction and Rationale

Spinal Muscular Atrophy (SMA) is a severe, inherited neuromuscular disorder characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1][2] The primary cause is a deficiency of the Survival Motor Neuron (SMN) protein.[3][4] While SMN-restoring therapies have since become the standard of care, research has also focused on SMN-independent, neuroprotective strategies to preserve the function of remaining motor neurons.

Olesoxime, a cholesterol-like compound, emerged from phenotypic screening as a promising neuroprotective agent.[5][6] It was developed by Trophos SA, which was later acquired by Roche in 2015.[7] The primary therapeutic hypothesis was that by preserving mitochondrial integrity, olesoxime could protect motor neurons from degeneration and slow disease progression in SMA.[8] Despite initial promise, Roche halted its development in 2018 due to a combination of clinical trial results and development challenges.[7][9][10]

Molecular Profile

Olesoxime is a small molecule belonging to the cholesterol-oxime family. Its structure allows it to cross the blood-brain barrier and accumulate in mitochondria, key features for a neuroprotective drug targeting the central nervous system.[5][6]

| Property | Value | Reference |

| Alternate Names | TRO19622, RG7800 | [5][11] |

| Chemical Family | Cholesterol-oxime | [1][5][12] |

| Molecular Formula | C27H45NO | [11] |

| Molecular Weight | 400 g/mol | [11] |

| Key Features | Orally active, crosses blood-brain barrier | [5][6] |

Mechanism of Action

Olesoxime's primary mechanism is the preservation of mitochondrial function.[8] It is not a target-based drug but was identified through its survival-promoting activity on motor neurons deprived of essential neurotrophic factors.[5][6]

Mitochondrial Targeting: Olesoxime is a mitochondrial-targeted compound that interacts with proteins of the outer mitochondrial membrane.[5][6][13] Key binding partners include:

-

Voltage-Dependent Anion Channel (VDAC): A protein that regulates the passage of ions and metabolites across the outer mitochondrial membrane.[5][14]

-

18 kDa Translocator Protein (TSPO): Formerly known as the peripheral benzodiazepine receptor, TSPO is also implicated in mitochondrial function and apoptosis.[5][14]

These proteins are components of the mitochondrial permeability transition pore (mPTP), a multiprotein complex whose opening is a critical step in many forms of cell death.[5][15][16]

Inhibition of Apoptosis: By binding to VDAC and TSPO, olesoxime is thought to stabilize the mPTP and prevent its pathological opening, even under conditions of cellular stress like increased reactive oxygen species (ROS) or high calcium levels.[5][13][17] This stabilization has several downstream neuroprotective effects:

-

Prevents Mitochondrial Swelling: It inhibits the influx of water that leads to mitochondrial swelling and rupture.[17]

-

Inhibits Release of Pro-Apoptotic Factors: It blocks the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, thereby preventing the activation of caspases and the subsequent execution of the apoptotic cell death program.[11][14]

-

Reduces Oxidative Stress: By maintaining mitochondrial integrity, it helps to mitigate the production of ROS.[5][6]

Beyond apoptosis inhibition, olesoxime also demonstrated neurotrophic-like activities, such as promoting neurite outgrowth and repair in preclinical models.[5][11]

References

- 1. smafoundation.org [smafoundation.org]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound [mdpi.com]

- 4. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmatimes.com [pharmatimes.com]

- 8. smanewstoday.com [smanewstoday.com]

- 9. smanewstoday.com [smanewstoday.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 12. curesma.org [curesma.org]

- 13. researchgate.net [researchgate.net]

- 14. Olesoxime protects embryonic cortical neurons from camptothecin intoxication by a mechanism distinct from BDNF - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Preclinical Profile of RG7800 Tetrahydrochloride: An SMN2 Splicing Modifier

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RG7800 was a pioneering, orally administered small molecule developed to treat Spinal Muscular Atrophy (SMA) by modifying the splicing of the Survival of Motor Neuron 2 (SMN2) gene. As a pyridopyrimidinone derivative, its mechanism of action centered on increasing the inclusion of exon 7 in SMN2 mRNA transcripts, thereby boosting the production of full-length, functional SMN protein.[1] Preclinical studies in various animal models of SMA demonstrated that RG7800 could effectively increase SMN protein levels in the central nervous system (CNS) and peripheral tissues, leading to improvements in motor function and survival.[2][3] However, the clinical development of RG7800 was halted due to irreversible retinal toxicity observed in a long-term toxicology study in cynomolgus monkeys.[4][5][6] This technical guide provides a comprehensive overview of the key preclinical data, experimental methodologies, and the mechanistic pathway of RG7800.

Mechanism of Action

Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to the loss or mutation of the SMN1 gene.[7] A nearly identical gene, SMN2, is present in all SMA patients but predominantly produces a truncated, non-functional SMN protein (SMNΔ7) because of the alternative splicing and exclusion of exon 7.[1][7] RG7800 is a selective SMN2 splicing modifier designed to correct this defect. It binds to the SMN2 pre-mRNA and alters its secondary structure, facilitating the inclusion of exon 7 into the final mRNA transcript. This action leads to an increased synthesis of the full-length, stable, and functional SMN protein, addressing the root cause of the disease.[7][8]

Preclinical Efficacy and Pharmacodynamics

RG7800 demonstrated significant efficacy in increasing SMN protein levels in various in vivo models of SMA. The quantitative results from key studies are summarized below.

Table 1: SMN Protein Increase in SMA Mouse Models

| Animal Model | Treatment Group | Dose | Duration | Tissue | SMN Protein Increase (vs. Control) | Reference |

| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | Single Dose | Brain | Ratio of ~1.5 at 24h | [2] |

| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 10 Days | Brain | Ratio of ~2.0 | [2] |

| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 30 Days | Brain | Ratio of ~2.5 | [2] |

| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 10 Days | Muscle | Ratio of ~3.0 | [2] |

| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 10 Days | Blood | Ratio of ~2.5 | [2] |

| SMA Patients (Type 2 & 3) | RG7800 | Not specified | 12 weeks | Blood | Up to 2-fold from baseline | [3][6][7] |

Note: The C/C-allele mouse model possesses two copies of a hybrid murine Smn1/human SMN2 gene and two copies of the full human SMN2 gene.[9]

Studies with structurally related SMN2 splicing modifiers also provide insight into the potential effects of RG7800. Treatment in SMNΔ7 SMA mice led to improved survival, body weight, motor function, prevention of motor neuron loss, and rescue of synaptic pathology.[9][10] A greater than 100% increase in SMN protein in the CNS was associated with a robust improvement in the disease phenotype.[9][10]

Pharmacokinetics

Pharmacokinetic properties were assessed in both animal models and healthy human volunteers.

Table 2: Pharmacokinetic Parameters of RG7800

| Subject | Dosing | Tmax (Peak Plasma Concentration Time) | Terminal Half-life (t½) | Key Observation | Reference |

| Healthy Human Volunteers | Single Ascending Oral Dose | 5–8 hours | 120 hours | Plasma exposure increased slightly more than dose-proportionally. | [5] |

| Healthy Human Volunteers | Single Ascending Oral Dose | Not specified | Not specified | Demonstrated a dose-dependent effect on SMN2 splicing. | [11] |

Toxicology and Safety Findings

The development of RG7800 was ultimately terminated due to significant safety findings in non-clinical, long-term animal studies.

Table 3: Summary of Preclinical Toxicology Findings for RG7800

| Species | Study Duration | Finding | Reversibility | Consequence | Reference |

| Cynomolgus Monkey | 39 weeks | Histological findings in the retina (Retinal Toxicity) | Non-reversible | Precautionary hold and eventual termination of clinical trials. | [4][5][6][12] |

| Cynomolgus Monkey & Rat | Not specified | Seminiferous tubule degeneration; changes in germ cells. | Reversible | Considered a potential risk for male fertility. | [13] |

| In vitro / In vivo | Not specified | Off-target splicing effects on FOXM1 and MADD genes. | Not applicable | Implicated in cell-cycle regulation and apoptosis. | [6][13] |

It is crucial to note that the retinal toxicity in monkeys was observed at exposure levels considerably higher than those reached in the human clinical trials, where no similar safety issues were identified.[5][14][15]

Experimental Protocols and Methodologies

In Vivo Efficacy Studies (SMA Mouse Models)

-

Animal Models :

-

Drug Formulation and Administration :

-

Endpoints :

-

SMN Protein Levels : Measured in tissues like the brain, spinal cord, muscle, and in blood using techniques such as Western blot or ELISA.

-

Motor Function : Assessed using standardized behavioral tests.

-

Survival : Monitored daily.

-

Histopathology : Analysis of motor neuron counts and neuromuscular junction (NMJ) innervation.[4]

-

Long-Term Toxicology Studies

-

Animal Model : Cynomolgus monkeys were used as a non-human primate model.[5]

-

Administration : Daily oral dosing.

-

Duration : Chronic studies, including a pivotal 39-week study.[5]

-

Endpoints :

-

Safety and Tolerability : Monitored through clinical observations and laboratory parameters.

-

Histopathology : Comprehensive microscopic examination of a wide range of tissues, with a focus on organs identified as potential targets, such as the retina and testes.[5][13]

-

Ophthalmological Assessments : Detailed eye examinations were conducted due to the observed retinal toxicity.[16]

-

Conclusion and Future Directions

RG7800 was a landmark compound that provided the first clinical proof-of-concept for an orally administered, small-molecule splicing modifier to increase SMN protein levels in SMA patients.[6] The preclinical data robustly supported its mechanism of action and demonstrated significant efficacy in animal models. However, the severe, non-reversible retinal toxicity observed in monkeys underscored a critical safety liability, leading to the discontinuation of its development.[4] The learnings from RG7800, particularly regarding off-target effects and the need for an improved safety profile, were instrumental in the development of its successor, risdiplam (RG7916), which has since been approved for the treatment of SMA.[4][12] The preclinical journey of RG7800 remains a vital case study for drug development in neurodegenerative diseases, highlighting the delicate balance between efficacy and long-term safety.

References

- 1. Specific Correction of Alternative Survival Motor Neuron 2 Splicing by Small Molecules: Discovery of a Potential Novel Medicine To Treat Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Progress in Gene-Targeting Therapies for Spinal Muscular Atrophy: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. curesma.org [curesma.org]

- 12. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reproductive findings in male animals exposed to selective survival of motor neuron 2 (SMN2) gene splicing-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. curesma.org [curesma.org]

- 15. smafoundation.org [smafoundation.org]

- 16. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of RG7800 on Survival of Motor Neuron (SMN) Protein Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the deficiency of the Survival of Motor Neuron (SMN) protein. The primary cause of SMA is the loss of the SMN1 gene. A paralogous gene, SMN2, can produce SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates low levels of the functional, full-length protein.[1][2][3] RG7800 (also known as RO6885247) is an orally available, small molecule SMN2 splicing modifier designed to correct this defect and increase the production of functional SMN protein.[1][2] This document provides a detailed technical overview of the mechanism of action of RG7800, its quantitative effects on SMN protein levels as demonstrated in preclinical and clinical studies, and the experimental methodologies employed to ascertain these effects.

Introduction to Spinal Muscular Atrophy and the Role of SMN Protein

Spinal Muscular Atrophy is an autosomal recessive disease and a leading genetic cause of infant mortality.[1][2] It is caused by mutations or deletions in the SMN1 gene, leading to insufficient levels of the SMN protein.[1][2] This protein is essential for the survival and function of motor neurons.[1] The SMN2 gene, present in all patients with SMA, differs from SMN1 by a single nucleotide in exon 7, which leads to its exclusion from the majority of SMN2 transcripts.[1][3] The resulting truncated protein is unstable and rapidly degraded.[1][2] Consequently, therapies aimed at increasing the amount of functional SMN protein produced from the SMN2 gene represent a promising therapeutic strategy for SMA.

RG7800: Mechanism of Action

RG7800 is a selective SMN2 splicing modifier that promotes the inclusion of exon 7 in the final SMN2 mRNA transcript.[1][2][4] By binding to specific sites on the SMN2 pre-mRNA, RG7800 modulates the splicing machinery to favor the production of full-length mRNA, which can then be translated into functional SMN protein.[4][5] This mechanism effectively increases the levels of SMN protein in both the central nervous system (CNS) and peripheral tissues.[4][6]

Quantitative Effect of RG7800 on SMN Protein Levels

Studies in various models, from cell lines to human clinical trials, have consistently demonstrated the ability of RG7800 to increase SMN protein levels in a dose-dependent manner.

Preclinical Data

In a mouse model of SMA, oral administration of RG7800 led to a dose-dependent increase in SMN protein levels in various tissues.[7] This increase was associated with improved survival and motor function in the animals.[7]

| Experimental System | Compound/Dosage | Observed Effect on SMN Protein | Reference |

| SMA Mouse Model | RG7800 (1, 3, and 10 mg/kg q.d.) | Dose-dependent increase in SMN protein levels. | [7] |

| SMA Mouse Model | RG7800 (0.3, 3, and 10 mg/kg/day) | Dose-dependent increase in survival; 80-90% survival at higher doses. | [7] |

Clinical Data

Clinical trials in healthy adults and SMA patients have confirmed the effects observed in preclinical models. Oral administration of RG7800 resulted in a significant increase in full-length SMN2 mRNA in the blood of healthy adults and a notable increase in SMN protein levels in the blood of SMA patients.[1][2]

| Population | Study Details | Observed Effect on SMN Protein | Reference |

| Healthy Adults | Phase 1, Single-Ascending Dose | Dose- and exposure-dependent increase in full-length SMN2 mRNA levels. | [5][6] |

| SMA Patients (Type 2/3) | Phase 1b/2a (MOONFISH trial), 12 weeks | Up to a two-fold increase in SMN protein levels from baseline. | [1][2][3][5] |

Experimental Protocols

The quantification of RG7800's effect on SMN protein and mRNA levels relies on standard molecular biology techniques.

Quantification of SMN2 mRNA Splicing

-

Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

-

Protocol Outline:

-

RNA Extraction: Total RNA is isolated from whole blood or patient-derived cells (e.g., fibroblasts).

-

cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).

-

qPCR: qPCR is performed using specific primers that can distinguish between full-length SMN2 mRNA (containing exon 7) and the truncated form (Δ7).

-

Analysis: The ratio of full-length to Δ7 SMN2 mRNA is calculated to determine the effect of the splicing modifier.

-

Quantification of SMN Protein Levels

-

Method: Western Blotting or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Outline (Western Blotting):

-

Protein Extraction: Total protein is extracted from peripheral blood mononuclear cells (PBMCs), fibroblasts, or tissue samples.

-

Protein Quantification: The concentration of total protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the SMN protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate.

-

Analysis: The intensity of the SMN protein band is quantified and normalized to a loading control (e.g., GAPDH, β-actin) to determine the relative increase in SMN protein levels.

-

Clinical Development and Evolution

The clinical trial for RG7800, known as MOONFISH (NCT02240355), was initiated to evaluate its safety, tolerability, and efficacy in SMA patients.[4][8] Despite promising results showing a two-fold increase in SMN protein levels, the trial was placed on hold in 2015 due to unexpected toxicology findings in a long-term animal study, specifically affecting the retina.[4][5][8] Importantly, no such safety issues were identified in the human participants of the study.[4][8] The insights gained from the RG7800 program were instrumental in the development of Risdiplam (RG7916), a next-generation SMN2 splicing modifier with an improved safety and pharmacokinetic profile.[2]

Conclusion

RG7800 was a pioneering oral SMN2 splicing modifier that successfully demonstrated the viability of this therapeutic approach for Spinal Muscular Atrophy. Preclinical and clinical studies unequivocally showed its ability to modulate SMN2 splicing and significantly increase the production of full-length, functional SMN protein by up to two-fold.[1][2] Although its development was halted due to preclinical safety concerns, the RG7800 program provided crucial proof-of-concept and laid the groundwork for subsequent, successful therapies in the same class, ultimately transforming the treatment landscape for individuals with SMA.

References

- 1. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. smanewstoday.com [smanewstoday.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]

- 7. | BioWorld [bioworld.com]

- 8. curesma.org [curesma.org]

RG7800: A Technical Overview of a Pioneering SMN2 Splicing Modifier

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG7800 is a small molecule, orally bioavailable survival motor neuron 2 (SMN2) splicing modifier that was investigated for the treatment of Spinal Muscular Atrophy (SMA). SMA is a debilitating neuromuscular disease caused by insufficient levels of the SMN protein. RG7800 was designed to correct the defective splicing of the SMN2 gene, thereby increasing the production of full-length, functional SMN protein. Although its clinical development was halted due to safety concerns, the study of RG7800 has provided invaluable insights into the therapeutic potential of SMN2 splicing modulation and paved the way for the development of next-generation therapies like risdiplam (RG7916). This technical guide provides a comprehensive overview of the molecular targets of RG7800, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Molecular Target and Mechanism of Action

The primary molecular target of RG7800 is the pre-messenger RNA (pre-mRNA) of the SMN2 gene .

The Role of SMN Protein and the SMN2 Gene in SMA

Spinal Muscular Atrophy is caused by mutations or deletions in the SMN1 gene, which leads to a deficiency of the SMN protein. The SMN protein is crucial for the survival and function of motor neurons. Humans have a nearly identical paralog, the SMN2 gene. However, due to a single, translationally silent nucleotide difference (a C-to-T transition) in exon 7, the majority of the SMN2 pre-mRNA is spliced to exclude exon 7.[1][2] This results in a truncated, unstable, and non-functional SMN protein, known as SMNΔ7. Consequently, the low levels of full-length SMN protein produced from the SMN2 gene are insufficient to compensate for the loss of SMN1.

RG7800-Mediated Splicing Modulation of SMN2

RG7800 acts as a splicing modifier that selectively promotes the inclusion of exon 7 into the mature SMN2 mRNA. By binding to specific sites on the SMN2 pre-mRNA, RG7800 is thought to stabilize a conformation that is favorable for the recruitment and activity of the spliceosome at the exon 7 junctions. This leads to an increase in the production of full-length SMN2 mRNA, which is then translated into functional SMN protein.

The proposed mechanism of action involves the binding of RG7800 to two key sites on the SMN2 pre-mRNA: an exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7. This binding is believed to facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) complex to the 5'ss and displace inhibitory factors like hnRNP G, thereby promoting the recognition and inclusion of exon 7 during the splicing process.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of RG7800 in promoting functional SMN protein production.

Quantitative Data

Oral administration of RG7800 demonstrated a dose-dependent increase in full-length SMN2 mRNA and SMN protein levels in both preclinical models and clinical trials.[4][5]

In Vitro and In Vivo Efficacy

| Parameter | System | Result | Reference |

| SMN2 mRNA Splicing | SMA Patient Fibroblasts | Up to 3-fold increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA | |

| SMN Protein Levels | SMA Patient Fibroblasts | Dose-dependent increase | [6] |

| SMN Protein Levels | Whole Blood (SMA Patients) | Up to 2-fold increase from baseline | [4][5] |

| SMN Protein Levels | Brain and Blood (SMA Mouse Model) | Dose-dependent increase | [4] |

Clinical Trial Data (MOONFISH Study)

The MOONFISH study was a Phase 2 clinical trial in adult and pediatric patients with SMA.

| Parameter | Dose | Result | Reference |

| Full-length SMN2 mRNA to SMN2Δ7 mRNA ratio | 10 mg once daily for 12 weeks | Up to 3-fold increase in whole blood | |

| SMN Protein Levels | 10 mg once daily for 12 weeks | Up to 2-fold increase in whole blood |

Experimental Protocols

SMN2 Splicing Reporter Assay

This assay is used to screen for and characterize compounds that modulate SMN2 exon 7 splicing.

Objective: To quantify the effect of RG7800 on the inclusion of SMN2 exon 7 in a cellular context.

Methodology:

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to express a minigene reporter construct.

-

Reporter Construct: The minigene typically consists of SMN2 exons 6 and 8, with the intervening intron 6, exon 7, and intron 7. The reporter gene (e.g., luciferase or green fluorescent protein) is fused in-frame with exon 8, such that its expression is dependent on the inclusion of exon 7.

-

Compound Treatment: The cells are treated with varying concentrations of RG7800 or a vehicle control.

-

Readout: The activity of the reporter protein is measured (e.g., luminescence for luciferase, fluorescence for GFP). An increase in the reporter signal indicates an increase in exon 7 inclusion.

-

Data Analysis: The results are typically expressed as a dose-response curve to determine the EC50 value.

Caption: Workflow for an SMN2 splicing reporter assay.

Quantification of SMN mRNA Levels by RT-qPCR

This method is used to directly measure the levels of full-length SMN2 mRNA (containing exon 7) and SMN2Δ7 mRNA (lacking exon 7).

Objective: To determine the relative abundance of SMN2 splice variants in response to RG7800 treatment.

Methodology:

-

RNA Isolation: Total RNA is extracted from cells or tissues treated with RG7800 or a vehicle control.

-

Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for full-length SMN2 and SMN2Δ7. A reference gene (e.g., GAPDH, ACTB) is also amplified for normalization.

-

Full-length SMN2 primers: One primer is typically designed to anneal within exon 7, and the other in an adjacent exon.

-

SMN2Δ7 primers: These primers are designed to span the junction of exon 6 and exon 8.

-

-

Data Analysis: The relative expression of each splice variant is calculated using the ΔΔCt method, and the ratio of full-length SMN2 to SMN2Δ7 is determined.

Quantification of SMN Protein Levels by Western Blot

This technique is used to measure the total amount of SMN protein in cells or tissues.

Objective: To assess the impact of RG7800 on the overall production of SMN protein.

Methodology:

-

Protein Extraction: Total protein is extracted from cells or tissues treated with RG7800 or a vehicle control using a lysis buffer.

-

Protein Quantification: The total protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific for the SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Signal Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. A loading control protein (e.g., β-actin, GAPDH) is also detected to normalize for protein loading.[7]

Preclinical Toxicology

The clinical development of RG7800 was halted due to findings of retinal toxicity in a long-term preclinical study in cynomolgus monkeys.[2][4][6]

Key Findings

-

Species: Cynomolgus monkeys

-

Duration: Chronic daily oral dosing for 39 weeks[2]

-

Observation: Non-reversible histological changes in the retina[2]

-

Clinical Relevance: These findings were observed at exposures in excess of those investigated in patients in the MOONFISH trial.[8] No similar safety issues were identified in the patients who received RG7800.[9]

The specific nature of the retinal histopathological changes has not been detailed in the publicly available literature.

Off-Target Effects

While RG7800 was designed to be a selective SMN2 splicing modifier, like many small molecules, it has the potential for off-target effects. Studies on similar SMN2 splicing modifiers have shown that at higher concentrations, they can perturb the splicing of other genes. Transcriptome-wide analyses of related compounds have revealed concentration-dependent changes in the expression and splicing of genes involved in various cellular processes.[6][10] However, specific transcriptome-wide off-target studies for RG7800 are not extensively reported in the public domain.

Conclusion

RG7800 was a pioneering small molecule designed to correct the underlying genetic defect in Spinal Muscular Atrophy by modulating the splicing of SMN2 pre-mRNA. While its journey to the clinic was cut short by preclinical safety findings, the research and clinical data generated for RG7800 were instrumental in validating the therapeutic approach of targeting SMN2 splicing. The knowledge gained from the RG7800 program directly contributed to the development of risdiplam, a second-generation SMN2 splicing modifier with an improved safety and efficacy profile, which is now an approved therapy for SMA. The story of RG7800 serves as a critical case study in drug development, highlighting the importance of thorough preclinical safety evaluation and the iterative process of drug discovery and optimization.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. treat-nmd.org [treat-nmd.org]

- 8. smafoundation.org [smafoundation.org]

- 9. curesma.org [curesma.org]

- 10. medicineinnovates.com [medicineinnovates.com]

The Pharmacodynamics of RG7800 Tetrahydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary